ET516

Description

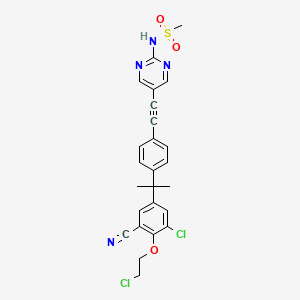

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H22Cl2N4O3S |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

N-[5-[2-[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenyl]ethynyl]pyrimidin-2-yl]methanesulfonamide |

InChI |

InChI=1S/C25H22Cl2N4O3S/c1-25(2,21-12-19(14-28)23(22(27)13-21)34-11-10-26)20-8-6-17(7-9-20)4-5-18-15-29-24(30-16-18)31-35(3,32)33/h6-9,12-13,15-16H,10-11H2,1-3H3,(H,29,30,31) |

InChI Key |

KNUXMQQPYYHTJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CC2=CN=C(N=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fricke Dosimeter and its Chromatic Variant, the Fricke-Xylenol-Gel (FXG) Dosimeter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fricke dosimeter, a cornerstone of chemical dosimetry, and its advanced modification, the Fricke-Xylenol-Gel (FXG) dosimeter. While the term "reverse-Fricke dosimeter" is not standard in scientific literature, it is plausible that it refers to the FXG system, which exhibits a distinct color change in the visible spectrum upon irradiation, a visually "reverse" characteristic compared to the traditional Fricke dosimeter's ultraviolet absorbance measurement. This guide details the core principles, experimental protocols, and performance data for both systems.

Core Principles

The fundamental principle of the Fricke dosimeter lies in the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution.[1][2] The amount of Fe³⁺ produced is directly proportional to the absorbed radiation dose.[3][4] The standard Fricke dosimeter is considered a reference dosimeter due to its high accuracy and well-understood chemical yield.[1]

The Fricke-Xylenol-Gel (FXG) dosimeter is a modification of the standard Fricke system. It incorporates a chelating agent, Xylenol Orange (XO), and a gelling medium, typically gelatin or agarose.[2][5] Upon irradiation, the newly formed Fe³⁺ ions complex with the XO, resulting in a colored compound with a strong absorbance in the visible spectrum.[6][7] This provides a distinct visual endpoint and shifts the spectrophotometric analysis from the UV to the visible range, enhancing sensitivity for lower dose measurements.[5]

Chemical Composition

The chemical composition of both dosimeter types is crucial for their performance. High-purity reagents and water are essential to avoid interference from impurities.[8]

Standard Fricke Dosimeter:

-

Ferrous Sulfate or Ferrous Ammonium Sulfate: Typically 1 mM (FeSO₄ or (NH₄)₂Fe(SO₄)₂·6H₂O). The source of Fe²⁺ ions.

-

Sulfuric Acid (H₂SO₄): Typically 0.4 M (or 0.8 N). Provides an acidic medium to prevent the precipitation of ferric hydroxide and to enhance the reaction.

-

Sodium Chloride (NaCl): Optional, typically 1 mM. Added to minimize the impact of organic impurities.[1]

-

Air-Saturated High-Purity Water: Oxygen is necessary for the chemical reactions that lead to the oxidation of Fe²⁺.[4]

Fricke-Xylenol-Gel (FXG) Dosimeter:

-

Ferrous Ammonium Sulfate: Concentration can be varied, for instance, 0.5 mM.[9]

-

Sulfuric Acid: Typically around 50 mM.[9]

-

Xylenol Orange (XO): A concentration of about 0.15 mM is often used.[9] This is the chelating agent that complexes with Fe³⁺.

-

Gelatin or Agarose: Typically 3-5% by weight. This forms the gel matrix to hold the solution and provide spatial stability to the dose distribution.[9][10]

-

High-Purity Water.

-

Benzoic Acid (optional): Can be added to enhance sensitivity.[5]

Radiation-Induced Chemical Reactions

The primary event in both dosimeters is the radiolysis of water by ionizing radiation, which produces a variety of reactive species.

H₂O + radiation → •OH, H•, e⁻aq, H₂, H₂O₂, H₃O⁺

In the Standard Fricke Dosimeter , these radicals initiate a chain of reactions that result in the oxidation of Fe²⁺:

Fe²⁺ + •OH → Fe³⁺ + OH⁻ H• + O₂ → HO₂• Fe²⁺ + HO₂• + H⁺ → Fe³⁺ + H₂O₂ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The overall yield of ferric ions, G(Fe³⁺), is a well-characterized value.[1]

In the FXG Dosimeter , the same initial radiolysis and oxidation of Fe²⁺ to Fe³⁺ occur. The key difference is the subsequent reaction of the ferric ions with Xylenol Orange:

Fe³⁺ + XO → [Fe³⁺-XO] complex (colored)

This complex formation is responsible for the visible color change and the absorbance peak in the visible spectrum.[6][7]

Quantitative Data Summary

The performance characteristics of the standard Fricke and FXG dosimeters are summarized in the table below. These values can vary depending on the specific composition and measurement conditions.

| Parameter | Standard Fricke Dosimeter | Fricke-Xylenol-Gel (FXG) Dosimeter |

| Dose Range | 20 - 400 Gy[11] | 20 mGy - 40 Gy (composition dependent)[5] |

| Sensitivity | ~34.9 x 10⁻⁴ Gy⁻¹ (for ⁶⁰Co gamma rays)[4] | Can be significantly higher, e.g., 0.0901 Abs·Gy⁻¹[12] |

| Readout Wavelength | 304 nm and 224 nm (UV)[3][11] | ~585 nm (Visible)[6] |

| Energy Dependence | Generally considered energy independent for high-energy photons and electrons.[13] Shows dependence at lower energies (<100 keV).[14][15] | Generally considered energy independent for high-energy photons.[8][16] |

| Dose Rate Dependence | Generally independent of dose rate.[8] | Generally independent of dose rate.[8] |

| G(Fe³⁺) (for ⁶⁰Co) | ~1.61 µmol/J (15.5 ions/100 eV)[1] | Not directly measured, as the readout is of the complex. |

Experimental Protocols

Standard Fricke Solution (1 L):

-

Use scrupulously clean glassware.

-

Add approximately 750 mL of high-purity water to a 1 L volumetric flask.

-

Slowly and carefully add 22 mL of concentrated sulfuric acid to the water while stirring.

-

Dissolve 0.392 g of ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) in the acidic solution.

-

If required, dissolve 0.058 g of sodium chloride (NaCl).

-

Add high-purity water to bring the final volume to 1 L.

-

Aerate the solution by bubbling with clean air.

Fricke-Xylenol-Gel Solution:

-

Heat a mixture of high-purity water and gelatin with continuous stirring until the gelatin is completely dissolved (around 45°C).

-

In a separate container, prepare the Fricke solution by dissolving ferrous ammonium sulfate and sulfuric acid in water.

-

Add the Xylenol Orange to the Fricke solution.

-

Gently mix the Fricke-XO solution with the warm gelatin solution.

-

Pour the final solution into cuvettes or other suitable containers and allow it to cool and set in a dark environment.

-

Pre-irradiation Measurement: Measure the initial absorbance of the dosimeter solution at the appropriate wavelength (304 nm for standard Fricke, ~585 nm for FXG). This serves as the baseline.

-

Irradiation: Expose the dosimeters to a known or unknown source of ionizing radiation.

-

Post-irradiation Measurement: After irradiation, measure the absorbance of the solution again at the same wavelength.

-

Dose Calculation: The change in absorbance (ΔA) is proportional to the absorbed dose. The dose can be calculated using a calibration curve that plots ΔA versus known absorbed doses.

Visualizations

References

- 1. scribd.com [scribd.com]

- 2. Gel dosimetry - Wikipedia [en.wikipedia.org]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. Use of the chemical Fricke dosimeter and its modifications for dosimetry of gamma neutron radiation of a pulsed reactor [nucet.pensoft.net]

- 5. Fricke gel dosimeter with improved sensitivity for low‐dose‐level measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 11. Dose response assessment of conventional Fricke: a relationship between UV-Visible and nuclear magnetic resonance techniques | Brazilian Journal of Radiation Sciences [bjrs.org.br]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of a Fricke dosimeter at high energy photon and electron beams used in radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Principles of Reverse-Fricke Chemical Dosimetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical dosimetry plays a pivotal role in the accurate measurement of absorbed dose in various applications, including radiation processing, medical device sterilization, and radiation therapy. The Fricke dosimeter, a cornerstone of chemical dosimetry for decades, relies on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This guide delves into the principles of a related, though less conventional system: the reverse-Fricke dosimeter. This system operates on the contrary principle—the radiation-induced reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This guide will provide a comprehensive overview of the core principles, chemical reactions, experimental protocols, and quantitative data for both the standard and reverse-Fricke dosimetric systems, offering a valuable resource for researchers and professionals in fields where precise radiation dose measurement is critical.

The Standard Fricke Dosimeter: A Foundation

To understand the principles of the reverse-Fricke dosimeter, it is essential to first grasp the well-established mechanism of the standard Fricke dosimeter.

Core Principle and Chemical Composition

The standard Fricke dosimeter is an aqueous solution that measures absorbed dose by quantifying the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) upon exposure to ionizing radiation.[1] The dosimeter's response is linear over a specific dose range and is highly reproducible, making it a reference standard in many applications.[1]

The standard formulation of the Fricke solution is presented in the table below.

| Component | Concentration | Purpose |

| Ferrous Ammonium Sulfate | 1 mM | Source of ferrous ions (Fe²⁺) |

| Sulfuric Acid (H₂SO₄) | 0.4 M (or 0.8 N) | Provides an acidic medium and minimizes the oxidation of Fe²⁺ by air |

| Sodium Chloride (NaCl) | 1 mM | Desensitizes the dosimeter to organic impurities |

| High-Purity Water | To make 1 L | Solvent |

Radiation-Induced Chemical Reactions

The primary event in the Fricke dosimeter is the radiolysis of water, which produces a variety of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species then react with the components of the dosimeter solution, leading to the oxidation of Fe²⁺.

The key reactions are:

-

Radiolysis of Water: H₂O + radiation → e⁻aq, •H, •OH, H₂, H₂O₂, H₃O⁺

-

Reactions of Primary Radicals with Oxygen: •H + O₂ → HO₂• e⁻aq + O₂ → O₂⁻•

-

Oxidation of Ferrous Ions: Fe²⁺ + •OH → Fe³⁺ + OH⁻ Fe²⁺ + HO₂• + H⁺ → Fe³⁺ + H₂O₂ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The overall yield of ferric ions is a cumulative effect of these reactions.

Experimental Protocol

A general experimental workflow for using the standard Fricke dosimeter is as follows:

The concentration of the produced ferric ions is typically determined by spectrophotometry. Fe³⁺ ions have a distinct absorption maximum at a wavelength of 304 nm in a 0.4 M sulfuric acid solution.[2] The absorbed dose (D) can be calculated using the following formula:

D = ΔA / (ρ * G(Fe³⁺) * ε * l)

Where:

-

ΔA is the change in absorbance at 304 nm.

-

ρ is the density of the Fricke solution.

-

G(Fe³⁺) is the radiation chemical yield of ferric ions (the number of ions formed per 100 eV of absorbed energy).

-

ε is the molar extinction coefficient of Fe³⁺ at 304 nm.

-

l is the optical path length of the cuvette.

Quantitative Data

The radiation chemical yield, or G-value, is a critical parameter in Fricke dosimetry. It is dependent on the type and energy of the radiation.

| Radiation Type | G(Fe³⁺) (ions/100 eV) |

| Cobalt-60 gamma rays | 15.5 - 15.6 |

| High-energy electrons | 15.7 |

| 200 kV X-rays | 14.5 |

The Reverse-Fricke Dosimeter: Principles of Ferric Ion Reduction

The reverse-Fricke dosimeter operates on the principle of radiation-induced reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This approach is less common than the standard Fricke dosimeter but offers a different chemical basis for dose measurement.

Core Principle and Proposed Chemical Composition

The core of the reverse-Fricke system is a solution containing a known concentration of ferric ions. Upon irradiation, the reducing species generated from the radiolysis of water and other solution components reduce Fe³⁺ to Fe²⁺. The decrease in Fe³⁺ concentration or the increase in Fe²⁺ concentration is then measured to determine the absorbed dose.

A proposed formulation for a reverse-Fricke dosimeter is presented below. The inclusion of an organic scavenger is crucial to enhance the production of reducing radicals.

| Component | Proposed Concentration | Purpose |

| Ferric Chloride (FeCl₃) or Ferric Sulfate (Fe₂(SO₄)₃) | 1 mM | Source of ferric ions (Fe³⁺) |

| Isopropanol or Formic Acid | 0.1 - 1 M | Scavenger of hydroxyl radicals (•OH) to produce reducing radicals |

| High-Purity Water | To make 1 L | Solvent |

| Acid (e.g., H₂SO₄) | To adjust pH | Control the speciation of iron and reaction kinetics |

Radiation-Induced Chemical Reactions

In the reverse-Fricke system, the radiolysis of water is again the initial step. However, the subsequent reactions are tailored to favor the reduction of Fe³⁺.

-

Radiolysis of Water: H₂O + radiation → e⁻aq, •H, •OH, H₂, H₂O₂, H₃O⁺

-

Scavenging of Oxidizing Radicals: An organic scavenger (e.g., isopropanol, (CH₃)₂CHOH) is added to react with the oxidizing hydroxyl radicals (•OH) to produce reducing radicals: (CH₃)₂CHOH + •OH → (CH₃)₂ĊOH + H₂O

-

Reduction of Ferric Ions: The ferric ions are then reduced by the hydrated electrons and the organic radicals: Fe³⁺ + e⁻aq → Fe²⁺ Fe³⁺ + (CH₃)₂ĊOH → Fe²⁺ + (CH₃)₂CO + H⁺

Experimental Protocol

The experimental workflow for a reverse-Fricke dosimeter would involve the measurement of the newly formed ferrous ions.

Since Fe²⁺ does not have a strong absorbance in the visible spectrum, a complexing agent is added after irradiation to form a colored complex that can be measured spectrophotometrically. A common and highly sensitive reagent for the determination of Fe²⁺ is 1,10-phenanthroline, which forms a stable, intensely red-orange complex with Fe²⁺, with an absorption maximum at approximately 510 nm.[3][4][5][6]

The absorbed dose (D) can be calculated using a similar formula to the standard Fricke dosimeter, but with parameters relevant to the reverse system:

D = ΔA / (ρ * G(Fe²⁺) * ε * l)

Where:

-

ΔA is the change in absorbance at the wavelength of maximum absorption of the Fe²⁺-complex.

-

ρ is the density of the solution.

-

G(Fe²⁺) is the radiation chemical yield of ferrous ions.

-

ε is the molar extinction coefficient of the Fe²⁺-complex.

-

l is the optical path length of the cuvette.

Protocol for Spectrophotometric Determination of Fe²⁺ using 1,10-Phenanthroline: [3][4][5][6]

-

Reagent Preparation:

-

1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to fully dissolve the reagent.

-

Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This reagent is used to reduce any remaining Fe³⁺ to Fe²⁺ to determine the total iron concentration if needed, but for measuring the radiolytically produced Fe²⁺, it should be used with caution as it would interfere with the dosimetric measurement. For dosimetry, a buffering agent is more appropriate.

-

Sodium acetate buffer: To control the pH of the solution, which is critical for the complex formation.

-

-

Sample Preparation:

-

To a known volume of the irradiated reverse-Fricke solution, add a specific volume of the 1,10-phenanthroline solution and the buffer to adjust the pH to the optimal range for complex formation (typically pH 3-9).

-

Allow the color to develop for a specified period (e.g., 10-15 minutes).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-phenanthroline complex (approximately 510 nm) against a reagent blank.

-

Quantitative Data

The G-value for the reduction of Fe³⁺, G(Fe²⁺), is a key parameter for the reverse-Fricke dosimeter. This value is highly dependent on the composition of the dosimeter solution, particularly the type and concentration of the organic scavenger, and the pH. Systematic studies to establish a standard G-value for a specific reverse-Fricke formulation are not as prevalent as for the standard Fricke dosimeter. However, the principle of enhancing reducing pathways through the use of scavengers is well-established in radiation chemistry.[7]

| Parameter | Standard Fricke Dosimeter | Reverse-Fricke Dosimeter (Conceptual) |

| Principle | Oxidation of Fe²⁺ to Fe³⁺ | Reduction of Fe³⁺ to Fe²⁺ |

| Measured Species | Fe³⁺ | Fe²⁺ |

| Readout Method | Spectrophotometry at ~304 nm | Spectrophotometry of Fe²⁺-complex (e.g., with 1,10-phenanthroline at ~510 nm) |

| Key Chemical Additive | NaCl (for stability) | Organic scavenger (e.g., isopropanol, formic acid) |

| G-Value | G(Fe³⁺) | G(Fe²⁺) |

Applications in Research and Drug Development

Both standard and reverse-Fricke dosimetry have potential applications in research and drug development, particularly in studies involving radiation.

-

Sterilization of Pharmaceuticals and Medical Devices: Accurate dosimetry is essential to ensure that the required sterilization dose is delivered without degrading the product.

-

Radiation-Based Drug Delivery Systems: In the development of radiation-responsive drug delivery systems, precise dose measurement is critical to characterize the release mechanism.

-

Preclinical Radiation Studies: In vitro and in vivo studies investigating the effects of radiation on biological systems and the efficacy of radioprotectors or radiosensitizers require accurate dosimetry.

-

Fundamental Radiation Chemistry Research: These dosimeters serve as valuable tools for studying the fundamental mechanisms of radiation-induced chemical reactions.

Conclusion

The reverse-Fricke dosimeter, based on the radiation-induced reduction of ferric ions, presents an interesting alternative to the conventional Fricke dosimeter. While not as extensively characterized or standardized, its principles are rooted in well-understood radiation chemistry. The key to a functional reverse-Fricke system lies in the effective scavenging of oxidizing radicals and the sensitive detection of the resulting ferrous ions. The detailed protocols for the spectrophotometric determination of Fe²⁺ with 1,10-phenanthroline provide a practical pathway for the readout of such a dosimeter. For researchers and professionals in drug development and other radiation-related fields, understanding the principles of both standard and reverse-Fricke dosimetry can provide a more comprehensive toolkit for accurate dose determination, ensuring the reliability and reproducibility of their work. Further research and standardization of the reverse-Fricke system could establish it as a valuable niche tool in the field of chemical dosimetry.

References

Core Mechanism: From Water Radiolysis to Ferrous Oxidation

An In-depth Technical Guide on the Core Mechanism of Ferrous Ion Oxidation in Radiation Dosimetry

For researchers, scientists, and drug development professionals, understanding the principles of radiation dosimetry is fundamental for the accurate measurement of absorbed dose in various applications, from radiation therapy to materials science. The Fricke dosimeter, a cornerstone of chemical dosimetry, relies on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution. This guide provides a detailed exploration of the underlying mechanisms, experimental protocols, and quantitative data associated with this widely used dosimetric system.

The primary mechanism of the Fricke dosimeter is not the reduction of ferric ions, but rather the oxidation of ferrous ions. This process is initiated by the interaction of ionizing radiation with the dosimeter solution, which is approximately 96% water by weight[1]. The process can be understood in two main stages: the radiolysis of water and the subsequent chemical reactions involving ferrous ions.

Stage 1: Radiolysis of Water

When ionizing radiation (e.g., gamma rays, X-rays, high-energy electrons) passes through the aqueous sulfuric acid solution, it deposits energy primarily in the water molecules. This leads to the decomposition of water, a process known as radiolysis, which produces a variety of highly reactive transient species[2][3]. The principal primary products are hydrated electrons (e⁻ₐq), hydrogen atoms (H•), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and molecular hydrogen (H₂)[2][3].

Initial Radiolysis Reaction: H₂O + ionizing radiation → e⁻ₐq, H•, •OH, H₂O₂, H₂, H₃O⁺

In the acidic environment (0.4 M H₂SO₄) of the Fricke solution, the hydrated electrons are rapidly converted into hydrogen atoms[2]: e⁻ₐq + H⁺ → H•

This results in a primary yield of radical species (•OH, H•) and molecular products (H₂O₂) that drive the subsequent oxidation of ferrous ions.

Stage 2: Oxidation of Ferrous Ions (Fe²⁺)

The reactive species generated during water radiolysis oxidize the ferrous ions (Fe²⁺) present in the solution to ferric ions (Fe³⁺)[4][5]. The presence of dissolved oxygen in the aerated solution is critical, as it significantly enhances the yield of ferric ions[6][7].

The key oxidation reactions in an aerated Fricke solution are as follows[8]:

-

Oxidation by Hydroxyl Radical (•OH): The hydroxyl radical is a powerful oxidizing agent and directly oxidizes the ferrous ion. Fe²⁺ + •OH → Fe³⁺ + OH⁻

-

Reaction of Hydrogen Atom (H•) with Oxygen: The hydrogen atom reacts with dissolved molecular oxygen to form a hydroperoxyl radical (HO₂•). H• + O₂ → HO₂•

-

Oxidation by Hydroperoxyl Radical (HO₂•): The hydroperoxyl radical then oxidizes a ferrous ion. Fe²⁺ + HO₂• + H⁺ → Fe³⁺ + H₂O₂

-

Oxidation by Hydrogen Peroxide (H₂O₂): The hydrogen peroxide produced both directly by radiolysis and in the preceding step further oxidizes ferrous ions in a Fenton-type reaction. This reaction proceeds more slowly than the radical reactions[9]. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The newly formed hydroxyl radical (•OH) in the final step can then oxidize another ferrous ion, continuing the chain reaction. The overall result is that a single initial H• radical leads to the oxidation of three Fe²⁺ ions, and each molecule of radiolytically formed H₂O₂ oxidizes two Fe²⁺ ions[8]. This amplification is why the presence of oxygen is crucial for the high sensitivity of the dosimeter. In the absence of oxygen, the G-value (radiation chemical yield) drops significantly because the H• atom oxidizes only one Fe²⁺ ion instead of three[6][7].

Quantitative Data and Parameters

The response of the Fricke dosimeter is quantified by the radiation-chemical yield, or G-value , which is the number of moles of Fe³⁺ produced per joule of absorbed energy. The concentration of the resulting ferric ions is determined spectrophotometrically[1][4].

| Parameter | Value | Conditions / Notes | Source |

| G(Fe³⁺) in aerated solution | 1.607 x 10⁻⁶ mol/J (or 15.5 ions/100 eV) | For ⁶⁰Co γ-rays or fast electrons. This is the standard accepted value. | [2][7][10] |

| G(Fe³⁺) in deaerated solution | 0.85 mol/J (or 8.2 ions/100 eV) | Demonstrates the critical role of oxygen in the reaction mechanism. | [6][7] |

| Molar Linear Absorption Coefficient (ε) | 2174 M⁻¹cm⁻¹ | For Fe³⁺ ions at 304 nm and 25°C in 0.4 M H₂SO₄. | [1] |

| Alternative Absorption Peak | 224 nm | A secondary, more sensitive absorption peak for Fe³⁺. | [4][11] |

| Standard Dose Range | 5 Gy to 400 Gy | The typical operational range for accurate dosimetry. | [1][11] |

| Solution Density (ρ) | 1.024 g/cm³ (or kg/L ) | At 20-25°C for the standard Fricke solution. | [1][10] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the core reaction pathways and the experimental workflow for Fricke dosimetry.

References

- 1. A Feasibility Study of Fricke Dosimetry as an Absorbed Dose to Water Standard for 192Ir HDR Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fundamentals of Water Radiolysis | Encyclopedia MDPI [encyclopedia.pub]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Utilization of the ferrous sulfate (Fricke) dosimeter for evaluating the radioprotective potential of cystamine: experiment and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Irradiation products of water & Fricks dosimetry | PPTX [slideshare.net]

- 9. Modeling the Impact of Viscosity on Fricke Gel Dosimeter Radiolysis: A Radiation Chemical Simulation Approach [mdpi.com]

- 10. Use of the chemical Fricke dosimeter and its modifications for dosimetry of gamma neutron radiation of a pulsed reactor [nucet.pensoft.net]

- 11. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

A Technical Guide to Radiochromic Radiation Reporting Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of radiochromic radiation reporting systems, focusing on their core principles, practical applications, and the methodologies required for their accurate implementation in research and development.

Introduction to Radiochromic Systems

Radiochromic systems are chemical dosimeters that exhibit a change in color upon exposure to ionizing radiation. This color change is typically the result of a radiation-induced polymerization process within the active component of the dosimeter. Unlike traditional radiographic films, many radiochromic systems are self-developing and insensitive to visible light, which simplifies handling and processing. They are widely employed in various fields, including medical physics for quality assurance of radiotherapy beams, industrial applications such as sterilization, and in research for dose mapping and verification.

The most prevalent type of radiochromic dosimeter is radiochromic film, with Gafchromic™ films being a prominent example. These films are valued for their high spatial resolution, near tissue-equivalence, and broad dose response range. Other forms of radiochromic systems include gels and liquids, which offer the advantage of three-dimensional dose verification.

Core Principles and Mechanism of Action

The fundamental principle behind most radiochromic films is the solid-state polymerization of diacetylene monomers upon exposure to ionizing radiation. The active layer of the film contains microscopic crystals of these monomers. When irradiated, the monomers polymerize, leading to the formation of a colored polymer. The degree of polymerization and, consequently, the intensity of the color change, is proportional to the absorbed radiation dose. This change in optical density can be measured using a flatbed scanner or a densitometer and then correlated to the absorbed dose through a calibration curve.

The following diagram illustrates the basic mechanism of radiation-induced polymerization in radiochromic film.

Caption: Radiation-induced polymerization in radiochromic film.

Quantitative Data of Common Radiochromic Films

The selection of a radiochromic film is dependent on the specific application, particularly the expected dose range and the required sensitivity. The following table summarizes the key quantitative characteristics of several commonly used Gafchromic™ films.

| Film Type | Nominal Dose Range (Gy) | Energy Dependence | Spatial Resolution |

| EBT3 | 0.01 - 20 | Low for MV energies | High (sub-millimeter) |

| EBT-XD | 0.1 - 40 | Low for MV energies | High (sub-millimeter) |

| MD-55-2 | 3 - 100 | Minimal above 100 keV | High |

| HD-810 | 50 - 2500 | Minimal above 100 keV | High |

Experimental Protocols

Accurate and reproducible dosimetry with radiochromic films requires adherence to a strict experimental protocol. The following sections detail the key steps for calibration and dose measurement.

Film Calibration Protocol

A calibration curve relating the film's optical density to a known absorbed dose is essential for accurate dosimetry.

Methodology:

-

Film Handling: Handle the film carefully by the edges to avoid fingerprints or scratches on the active surface. Store films in a cool, dark, and dry environment as they are sensitive to UV light, temperature, and humidity.

-

Film Cutting: If necessary, cut the film to the desired size before irradiation. Ensure that all film pieces used for calibration and measurement are from the same manufacturing lot to minimize variability.

-

Irradiation:

-

Expose several film pieces to a range of known radiation doses that encompass the expected dose range of the experiment.

-

Use a calibrated radiation source and a solid water phantom to ensure accurate and uniform dose delivery.

-

Include an unexposed film piece to serve as a zero-dose reference.

-

-

Post-Irradiation Development: Allow for a post-irradiation development time before scanning. The color in radiochromic films continues to develop for some time after exposure. A consistent waiting period (e.g., 24 hours) is crucial for reproducible results.

-

Scanning:

-

Use a high-quality flatbed scanner in transmission mode.

-

Scan all calibration films and the experimental film in the same scanning session to minimize inter-scan variability.

-

Ensure a consistent orientation of the film on the scanner bed, as the response can be orientation-dependent.

-

Acquire images in 48-bit RGB format to maximize the available color information.

-

-

Image Analysis:

-

Use image analysis software to measure the mean pixel value (or optical density) in a region of interest (ROI) for each calibration film.

-

It is common to use the red color channel for analysis as it often provides the best dose response for EBT-type films.

-

-

Calibration Curve Generation: Plot the net optical density (or change in pixel value) against the corresponding absorbed dose. Fit the data with an appropriate function (e.g., a rational function) to generate the calibration curve.

The following diagram outlines the experimental workflow for radiochromic film calibration.

Caption: Workflow for radiochromic film calibration.

Dose Measurement Protocol

Once a valid calibration curve is established, the dose delivered to an experimental sample can be determined.

Methodology:

-

Experimental Film Irradiation: Expose the experimental film from the same lot as the calibration films under the desired experimental conditions.

-

Post-Irradiation Development: Adhere to the same post-irradiation development time used for the calibration films.

-

Scanning: Scan the experimental film using the identical scanner settings and orientation as the calibration films.

-

Image Analysis: Measure the mean pixel value (or optical density) in the region of interest on the experimental film.

-

Dose Determination: Use the calibration curve to convert the measured optical density of the experimental film into the absorbed dose.

Advanced Radiochromic Systems: Gel Dosimetry

For three-dimensional dose verification, radiochromic gel dosimeters are employed. These systems consist of a gel matrix, typically gelatin or agarose, containing radiochromic agents. Upon irradiation, a color change occurs within the gel, creating a 3D map of the dose distribution.

Common types of radiochromic gels include those based on the Fricke dosimeter, which utilizes the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), often with a color indicator like xylenol orange. Another type is the PRESAGE® dosimeter, which is a polyurethane-based system containing a leuco dye that becomes colored upon irradiation.

The 3D dose distribution within the gel can be read out using optical computed tomography (optical CT).

The following table provides an overview of some radiochromic gel dosimetry systems.

| Gel Dosimeter Type | Active Component | Readout Method | Key Characteristics |

| Fricke Gel | Ferrous ions (Fe²⁺) | MRI, Optical CT | Sensitive to dose, but can be affected by ion diffusion. |

| PRESAGE® | Leuco dye in polyurethane | Optical CT | Linear dose response, solid and tissue-equivalent. |

| FXG (Ferrous Xylenol Orange Gelatin) | Ferrous ions and xylenol orange in gelatin | Optical CT | Visible color change allows for optical readout. |

Applications in Research and Drug Development

Radiochromic dosimetry systems are valuable tools in preclinical research and drug development for a variety of applications:

-

Small Animal Irradiation: Verifying the dose delivered to tumors and surrounding tissues in small animal models used for testing the efficacy of new cancer therapies.

-

Cellular Radiobiology: Measuring the dose delivered to cell cultures in radiobiology experiments investigating the effects of radiation on cellular processes.

-

Dosimetry for Novel Radiotherapy Modalities: Characterizing the dose distributions of emerging radiotherapy techniques, such as microbeam and FLASH radiotherapy.

-

Quality Assurance of Research Irradiators: Ensuring the accurate and consistent output of research irradiators.

The following diagram illustrates a logical workflow for utilizing radiochromic film in a preclinical drug efficacy study involving radiation.

Caption: Workflow for radiochromic dosimetry in a preclinical study.

Conclusion

Radiochromic radiation reporting systems, particularly radiochromic films, offer a powerful and versatile tool for researchers, scientists, and drug development professionals. Their high spatial resolution, tissue equivalence, and ease of use make them ideal for a wide range of applications requiring accurate dose measurement and verification. By adhering to rigorous experimental protocols, these systems can provide reliable and quantitative data that is crucial for advancing research in radiobiology and the development of new therapeutic strategies involving radiation.

Unraveling the ET516 Reverse-Fricke System: A Technical Dead End

Initial investigations into the "ET516 reverse-Fricke system" have revealed a significant discrepancy in the provided terminology, halting the creation of a detailed technical guide for researchers, scientists, and drug development professionals. The identifier "this compound" does not correspond to any known scientific system, biological or chemical. Instead, it is prominently associated with a flight number for Ethiopian Airlines.

Extensive searches for "this compound" in scientific and technical databases have yielded no relevant results in the context of a "reverse-Fricke system" or any related field of study. This suggests a potential misunderstanding or a typographical error in the initial topic description.

Conversely, the term "Fricke dosimeter" refers to a well-established chemical dosimetry method used for measuring absorbed doses of ionizing radiation. This system is based on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution. While the concept of a "reverse-Fricke" system might logically imply a process involving the reduction of ferric ions back to ferrous ions, this terminology is not standard within the scientific community, and no specific system with this designation could be identified.

The lack of a verifiable scientific entity or process corresponding to the "this compound reverse-Fricke system" makes it impossible to fulfill the request for an in-depth technical guide. Key requirements such as summarizing quantitative data, detailing experimental protocols, and creating diagrams for signaling pathways cannot be met without a valid subject.

We urge the intended audience of researchers, scientists, and drug development professionals to verify the correct nomenclature and identifier for the system of interest. Progress on a comprehensive technical whitepaper can only proceed once accurate and verifiable information is provided.

The Ceric-Cerous Dosimeter: A Technical Guide to a "Reverse-Fricke" System

For researchers, scientists, and drug development professionals delving into the intricacies of radiation dosimetry, the Ceric-Cerous dosimeter offers a robust and reliable system for measuring absorbed doses of ionizing radiation. Operating on a principle of radiation-induced reduction, it can be considered a functional "reverse" to the well-known Fricke dosimeter, which relies on oxidation. This technical guide provides an in-depth overview of the core components, experimental protocols, and fundamental mechanisms of the Ceric-Cerous dosimetry system.

The primary chemical basis of the Ceric-Cerous dosimeter is the reduction of ceric ions (Ce⁴⁺) to cerous ions (Ce³⁺) in an acidic aqueous solution upon exposure to ionizing radiation.[1][2][3] This radiation-induced chemical change is proportional to the absorbed dose and can be quantified using spectrophotometry or potentiometry.[1][2] The inclusion of cerous sulfate in the initial solution is a key feature that minimizes the impact of organic impurities.[1][2][3]

Core Components and Concentrations

The Ceric-Cerous dosimeter solution is prepared with high-purity chemicals to ensure accuracy and reproducibility. The system can be formulated for different dose ranges by adjusting the concentrations of the active components.[4][5][6]

| Component | Chemical Formula | Low-Range Dosimeter (0.5 - 10 kGy) | High-Range Dosimeter (5 - 50 kGy) | Purpose |

| Ceric Sulfate | Ce(SO₄)₂ | 3 mmol dm⁻³ | 15 mmol dm⁻³ | Active component that is reduced by radiation. |

| Cerous Sulfate | Ce₂(SO₄)₃ | 3 mmol dm⁻³ | 15 mmol dm⁻³ | Minimizes the effect of organic impurities and enables potentiometric readout. |

| Sulfuric Acid | H₂SO₄ | 0.4 mol dm⁻³ | 0.4 mol dm⁻³ | Provides the acidic medium required for the chemical reactions. |

| High-Purity Water | H₂O | To final volume | To final volume | Solvent for the chemical components. |

Experimental Protocol: Preparation of the Ceric-Cerous Dosimeter Solution

The following protocol outlines the preparation of a Ceric-Cerous dosimeter solution. Utmost care must be taken to avoid contamination with organic impurities, which can affect the dosimeter's response.[2][4] All glassware should be meticulously cleaned, and high-purity water must be used.

1. Preparation of Stock Solutions:

-

Ceric Sulfate Stock Solution (e.g., 0.1 mol dm⁻³): Accurately weigh the required amount of ceric sulfate and dissolve it in 0.4 mol dm⁻³ sulfuric acid.

-

Cerous Sulfate Stock Solution (e.g., 0.1 mol dm⁻³): Accurately weigh the required amount of cerous sulfate and dissolve it in 0.4 mol dm⁻³ sulfuric acid.

-

Sulfuric Acid Stock Solution (e.g., 4 mol dm⁻³): Prepare a stock solution of sulfuric acid.

2. Preparation of the Dosimetric Solution (for 1 L):

-

Based on the desired final concentrations for either the low-range or high-range dosimeter, calculate the required volumes of the ceric sulfate and cerous sulfate stock solutions.

-

Calculate the volume of the sulfuric acid stock solution needed to achieve a final concentration of 0.4 mol dm⁻³.

-

In a 1 L volumetric flask, add the calculated volumes of the ceric sulfate, cerous sulfate, and sulfuric acid stock solutions.

-

Add high-purity water to bring the final volume to 1 L.

-

Stopper the flask and mix the solution thoroughly.

-

Store the solution in the dark for at least five days before use to ensure stability.[4]

3. Dosimeter Preparation:

-

Dispense approximately 2 mL of the prepared dosimetric solution into clean glass ampoules.

-

Flame-seal the ampoules, taking care not to introduce any contaminants.

4. Readout:

-

The change in the concentration of ceric ions is determined by measuring the decrease in the solution's optical absorbance at a specific wavelength (typically around 320 nm) using a spectrophotometer.[7]

-

Alternatively, the change in the electrochemical potential between an irradiated and an unirradiated dosimeter can be measured using a potentiometer.[1][2]

Signaling Pathway and Reaction Mechanism

The dosimetry is based on the radiation-induced radiolysis of water, which produces a variety of reactive species. These species then interact with the ceric ions, leading to their reduction.

The fundamental process begins with the interaction of ionizing radiation with water molecules, leading to the formation of aqueous electrons (e⁻aq), hydrogen atoms (H•), hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂). The primary reducing species, the aqueous electron and the hydrogen atom, then react with the ceric ions (Ce⁴⁺) to produce cerous ions (Ce³⁺). The hydroxyl radical, an oxidizing agent, can also participate in subsequent reactions.

Experimental Workflow

The overall workflow for using the Ceric-Cerous dosimeter involves several key stages, from preparation to final dose determination.

This comprehensive approach, from meticulous preparation to precise readout, ensures that the Ceric-Cerous dosimetry system provides a reliable and accurate means of measuring absorbed dose, making it an invaluable tool in radiation-related research and development.

References

The Chemistry of Reverse-Fricke Gels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry underpinning Fricke and the conceptual "Reverse-Fricke" gel dosimetry systems. It is designed to furnish researchers, scientists, and professionals in drug development with detailed insights into the formulation, mechanism, and experimental protocols associated with these radiation-sensitive materials.

Introduction to Fricke Gel Dosimetry

Fricke gel dosimeters are chemical dosimeters that utilize the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) within a gel matrix.[1][2][3] The amount of Fe³⁺ produced is directly proportional to the absorbed radiation dose, making these gels valuable tools for three-dimensional (3D) dose verification in applications such as radiotherapy and sterilization processes for pharmaceuticals and medical devices.[4] The gel matrix, typically composed of gelatin, agarose, or polyvinyl alcohol (PVA), serves to stabilize the spatial distribution of the dose by minimizing the diffusion of ions.[1][5] The readout of the dose distribution can be performed using techniques like magnetic resonance imaging (MRI) or optical computed tomography (CT), the latter often facilitated by the addition of a colorimetric indicator such as xylenol orange (XO), which complexes with the resulting ferric ions.[2]

The Core Chemistry of Standard Fricke Gels

The fundamental principle of Fricke dosimetry lies in the radiolysis of water by ionizing radiation, which generates highly reactive free radicals. These radicals then initiate the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).

Chemical Pathway of Ferrous Ion Oxidation

The primary reactions involved in a standard Fricke gel upon irradiation are outlined below. The process begins with the radiolysis of water, producing a variety of reactive species. These species then react with the components of the Fricke solution to oxidize Fe²⁺.

Quantitative Data for Standard Fricke Gel Formulations

The sensitivity and dose response of Fricke gels are highly dependent on their chemical composition. The following table summarizes typical formulations found in the literature.

| Component | Concentration Range | Purpose |

| Ferrous Ammonium Sulfate | 0.1 - 1.0 mM | Source of Fe²⁺ ions |

| Sulfuric Acid | 25 - 50 mM | Provides an acidic medium to promote the oxidation of Fe²⁺ and prevent precipitation of ferric hydroxide |

| Xylenol Orange (XO) | 0.1 - 0.2 mM | Colorimetric indicator and chelating agent to reduce Fe³⁺ diffusion |

| Gelling Agent (Gelatin/PVA) | 3 - 10% w/w | Forms the gel matrix to provide spatial stability of the dose distribution |

| Glutaraldehyde (GTA) | 1% (for PVA gels) | Chemical cross-linker for PVA gels, enhancing stability |

| Sodium Chloride | 1 mM | Minimizes the effects of organic impurities |

Experimental Protocol: Preparation and Analysis of a Standard Fricke Gel

This protocol details the preparation of a standard Fricke-Xylenol Orange-Gelatin (FXG) dosimeter and its analysis using a spectrophotometer.

Materials:

-

Gelatin (300 bloom)

-

Deionized water

-

Ferrous ammonium sulfate hexahydrate (FAS)

-

Sulfuric acid (H₂SO₄)

-

Xylenol orange sodium salt (XO)

-

Spectrophotometer cuvettes

-

Magnetic stirrer and hot plate

-

Radiation source (e.g., gamma cell or linear accelerator)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Gelatin Solution:

-

In a beaker, dissolve the desired amount of gelatin (e.g., 5% w/w) in deionized water.

-

Heat the solution to approximately 45-50°C while stirring continuously until the gelatin is fully dissolved.

-

-

Preparation of the Fricke Solution:

-

In a separate beaker, dissolve FAS (e.g., 0.5 mM), H₂SO₄ (e.g., 25 mM), and XO (e.g., 0.165 mM) in deionized water.

-

-

Mixing and Casting:

-

Once the gelatin solution has cooled to around 35-40°C, slowly add the Fricke solution while stirring.

-

Pour the final gel solution into spectrophotometer cuvettes and seal them to prevent evaporation and contamination.

-

Store the cuvettes in a refrigerator at approximately 4°C for at least 12 hours to allow the gel to set.

-

-

Irradiation:

-

Before irradiation, allow the gel cuvettes to equilibrate to room temperature.

-

Irradiate the samples to known doses using a calibrated radiation source.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the irradiated and non-irradiated control samples at the peak absorption wavelength of the Fe³⁺-XO complex (typically around 585 nm).

-

The change in optical density is proportional to the absorbed dose.

-

The Concept of "Reverse-Fricke" Gels: Towards Reusable Dosimeters

The term "Reverse-Fricke" is not standard in the existing scientific literature. However, the concept of a reusable Fricke gel, where the radiation-induced chemical change can be reversed, has been reported.[1] This "reversal" would involve the chemical reduction of the ferric ions (Fe³⁺) back to their original ferrous state (Fe²⁺), effectively "erasing" the recorded dose and preparing the dosimeter for re-use.

Proposed Core Chemistry of Reverse-Fricke Gels

The proposed mechanism for a "Reverse-Fricke" process is the reduction of the Fe³⁺ ions formed during irradiation. This could potentially be achieved through the introduction of a chemical reducing agent or by altering the environmental conditions to favor the reduction reaction.

Potential Reducing Agents:

-

Sulfites and Bisulfites: Sulfur dioxide, sulfurous acid, and their salts are known to reduce Fe³⁺ to Fe²⁺ in aqueous solutions.[6]

-

Zero-Valent Iron (Fe⁰): Elemental iron can reduce Fe³⁺ to Fe²⁺.[7]

-

Radiation-Induced Reduction: Under certain conditions, such as in the absence of oxygen and in the presence of specific radical scavengers, radiation itself can lead to the reduction of ferric ions.[8][9]

Proposed Chemical Pathway of Ferric Ion Reduction

The following diagram illustrates the hypothetical pathway for the reversal of the Fricke reaction, leading to a reusable dosimeter.

Hypothetical Experimental Protocol for a Reversible Fricke Gel

This protocol outlines a hypothetical procedure for the "reversal" of an irradiated Fricke gel. Note: This is a conceptual protocol and would require significant experimental optimization.

Materials:

-

Irradiated Fricke gel samples

-

A solution of a suitable reducing agent (e.g., sodium sulfite)

-

Dialysis tubing or a similar semi-permeable membrane

-

Stirred, temperature-controlled water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Post-Irradiation Analysis:

-

Analyze the irradiated gel dosimeters as per the standard protocol to determine the initial absorbed dose.

-

-

Introduction of Reducing Agent:

-

Immerse the irradiated gel samples (or the cuvettes, if permeable) in a solution containing the reducing agent. The concentration of the reducing agent and the duration of immersion would need to be determined experimentally.

-

Alternatively, for a gel designed for reusability, the reducing agent might be incorporated into the initial formulation and activated by a specific trigger (e.g., a change in pH or temperature).

-

-

Monitoring the Reversal:

-

Periodically remove the gel samples from the reducing solution and measure their absorbance at 585 nm.

-

The "reversal" is complete when the absorbance returns to the baseline level of the non-irradiated gel.

-

-

Re-equilibration:

-

Once the reduction is complete, the gel may need to be placed in a buffer solution to remove any excess reducing agent and restore the original pH.

-

-

Validation of Reusability:

-

Re-irradiate the "reversed" gel to a known dose and re-analyze to determine if its dosimetric properties (e.g., sensitivity, linearity) are retained.

-

Applications in Drug Development

Fricke gel dosimeters, and by extension, the concept of reusable "Reverse-Fricke" gels, have several potential applications in the field of drug development:

-

Sterilization Validation: Ensuring that the required dose of ionizing radiation for sterilization of pharmaceuticals and medical devices is delivered accurately throughout the product volume.

-

Radiation-Mediated Drug Delivery: In research involving radiation-activated drug delivery systems, Fricke gels can be used to map the 3D dose distribution and correlate it with the spatial pattern of drug release.

-

Development of Radiosensitizers and Radioprotectors: Evaluating the effect of novel compounds on the radiation dose enhancement or reduction in a tissue-equivalent phantom.

-

Preclinical Radiotherapy Studies: Verifying the dose delivered in preclinical animal studies, ensuring consistency and accuracy of the experimental conditions.

Conclusion

Standard Fricke gel dosimetry is a well-established technique based on the radiation-induced oxidation of Fe²⁺ to Fe³⁺. The chemistry is well-understood, and various formulations have been optimized for different applications. The concept of a "Reverse-Fricke" gel, while not a standard term, points towards the development of reusable dosimeters where the ferric ions are chemically reduced back to their ferrous state. While the precise mechanisms for such reusable gels are an area of ongoing research, the fundamental chemistry of iron reduction provides a solid basis for their feasibility. The continued development of such systems could offer significant advantages in terms of cost-effectiveness and sustainability in various scientific and industrial applications, including drug development and medical physics.

References

- 1. Gel dosimetry - Wikipedia [en.wikipedia.org]

- 2. Ferric Ions Modified Polyvinyl Alcohol for Enhanced Molecular Structure and Mechanical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topical Review: Polymer gel dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Overview of Gel Dosimetry Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the chemical Fricke dosimeter and its modifications for dosimetry of gamma neutron radiation of a pulsed reactor [nucet.pensoft.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Reverse-Fricke Dosimetry: A Novel Approach to Radiation Measurement

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the reverse-Fricke dosimetry method, a conceptual approach to radiation measurement based on the radiolytic reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). While the standard Fricke dosimeter, which relies on the oxidation of ferrous to ferric ions, is a well-established and widely used method, the reverse-Fricke concept offers a complementary perspective on chemical dosimetry. This guide will delve into the theoretical underpinnings, proposed experimental protocols, and potential applications of this novel methodology.

The core principle of the reverse-Fricke dosimeter lies in the radiation-induced reduction of ferric ions in an aqueous solution. This process is the opposite of the oxidative reaction that characterizes the traditional Fricke dosimeter. The reduction of Fe³⁺ to Fe²⁺ can be initiated by the reducing species generated from the radiolysis of water, such as the hydrated electron (e⁻ₐᵩ) and hydrogen atoms (H•).

Core Principles and Reaction Mechanisms

The fundamental reaction in reverse-Fricke dosimetry is the conversion of ferric ions to ferrous ions upon exposure to ionizing radiation. The primary mechanism involves the interaction of Fe³⁺ with the reducing species produced during the radiolysis of water.

The overall reaction can be summarized as:

Fe³⁺ + e⁻ₐᵩ → Fe²⁺ Fe³⁺ + H• → Fe²⁺ + H⁺

To enhance the efficiency of this reduction process, the dosimeter solution can be deaerated to remove dissolved oxygen, which can scavenge the reducing species and inhibit the desired reaction.

Experimental Protocols

The following sections outline the detailed methodologies for the preparation and analysis of a reverse-Fricke dosimeter solution.

Preparation of the Reverse-Fricke Dosimeter Solution

-

Reagent Preparation : All reagents should be of analytical grade and dissolved in high-purity, deionized water.

-

Ferric Ammonium Sulfate Solution (0.01 M) : Dissolve 4.82 g of ferric ammonium sulfate dodecahydrate [FeNH₄(SO₄)₂·12H₂O] in 100 mL of 0.8 N sulfuric acid and dilute to 1 L with deionized water.

-

Sulfuric Acid (0.8 N) : Add 22.2 mL of concentrated sulfuric acid (H₂SO₄) to approximately 500 mL of deionized water, cool, and then dilute to 1 L.

-

-

Solution Formulation :

-

To a 1 L volumetric flask, add 100 mL of the 0.01 M ferric ammonium sulfate solution.

-

Add 100 mL of 0.8 N sulfuric acid.

-

Dilute to the mark with deionized water.

-

-

Deaeration : The final solution should be thoroughly deaerated by bubbling with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Storage : Store the deaerated solution in a sealed, airtight container, protected from light, to prevent re-oxidation of the ferrous ions.

Irradiation and Measurement Protocol

-

Sample Preparation : Fill clean, airtight glass or quartz vials with the deaerated reverse-Fricke solution.

-

Irradiation : Expose the vials to a calibrated radiation source for a predetermined time or dose.

-

Spectrophotometric Analysis :

-

Measure the absorbance of the irradiated solution using a UV-Vis spectrophotometer.

-

The concentration of the newly formed Fe²⁺ ions can be determined by forming a colored complex. A common method is the addition of 1,10-phenanthroline, which forms a stable orange-red complex with Fe²⁺ that has a maximum absorbance at 510 nm.

-

To a known volume of the irradiated dosimeter solution, add a buffered solution of 1,10-phenanthroline.

-

Measure the absorbance of the resulting solution at 510 nm against a blank of the unirradiated dosimeter solution treated with the same complexing agent.

-

-

Dose Calculation : The absorbed dose is proportional to the change in absorbance. The radiation-chemical yield (G-value) for the reduction of Fe³⁺ must be determined for the specific radiation quality and dosimeter composition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the reverse-Fricke dosimetry method.

| Parameter | Value | Notes |

| Dosimeter Composition | ||

| Ferric Ammonium Sulfate | 1 mM | Provides the source of Fe³⁺ ions. |

| Sulfuric Acid | 0.08 N | Creates an acidic environment to stabilize the ions. |

| Spectrophotometric Data | ||

| Wavelength of Max Absorbance | 510 nm | For the Fe²⁺-phenanthroline complex. |

| Molar Extinction Coefficient | ~11,100 L mol⁻¹ cm⁻¹ | For the Fe²⁺-phenanthroline complex at 510 nm. |

| Performance Characteristics | ||

| Dose Range | Hypothetically 1 - 100 Gy | Dependent on the initial Fe³⁺ concentration and the G-value. |

| G-value (Fe²⁺ formation) | To be determined experimentally | Represents the number of Fe²⁺ ions formed per 100 eV of absorbed energy. |

Visualizations

Logical Workflow for Reverse-Fricke Dosimetry

Caption: Workflow for the reverse-Fricke dosimetry method.

Reaction Pathway for Ferric Ion Reduction

Caption: Radiation-induced reduction of ferric ions.

Conclusion

The reverse-Fricke dosimetry method, while still in a conceptual stage, presents an intriguing alternative to traditional chemical dosimeters. Its reliance on the radiolytic reduction of ferric ions offers a unique mechanism for quantifying absorbed dose. Further research is necessary to fully characterize its performance, including the determination of the G-value for various radiation types and the optimization of the dosimeter formulation. For researchers and professionals in drug development and radiation sciences, the exploration of such novel dosimetric systems is crucial for advancing the accuracy and scope of radiation measurements.

An In-depth Technical Guide to Ferric Ion-Based Dosimeters for Researchers, Scientists, and Drug Development Professionals

An Introduction to High-Precision Radiation Measurement

Ferric ion-based dosimeters are a cornerstone of chemical dosimetry, providing reliable and accurate measurement of absorbed radiation doses in a variety of scientific and clinical applications.[1][2][3] Their principle of operation relies on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an aqueous solution.[1][2][4] The concentration of the resulting ferric ions, which can be precisely quantified using spectrophotometry, is directly proportional to the absorbed dose of ionizing radiation.[1][4] This makes them invaluable tools in fields ranging from radiation therapy and sterilization to materials science and drug development, where precise dose control is paramount.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative performance of various ferric ion-based dosimeters. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize or are considering the implementation of these dosimetric systems.

Core Principles and Reaction Mechanisms

The fundamental principle underlying ferric ion-based dosimetry is the chemical conversion of ferrous ions to ferric ions upon exposure to ionizing radiation.[1][2] The most well-known and widely used example is the Fricke dosimeter.[2][3] When an acidic aqueous solution of ferrous sulfate is irradiated, the water molecules absorb the energy and undergo radiolysis, producing a variety of reactive species, including hydroxyl radicals (•OH), hydrogen atoms (H•), and hydrogen peroxide (H₂O₂).[2][5] These oxidizing species then react with the ferrous ions in the solution, converting them to ferric ions.

The primary reactions involved in the Fricke dosimeter are:

-

H₂O + radiation → •OH + H• + e⁻aq + H₂ + H₂O₂ + H₃O⁺

-

Fe²⁺ + •OH → Fe³⁺ + OH⁻

-

Fe²⁺ + H• + O₂ → Fe³⁺ + HO₂⁻

-

HO₂⁻ + H⁺ → H₂O₂

-

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Figure 1: Reaction pathway of the Fricke dosimeter.

Types of Ferric Ion-Based Dosimeters

While the classic Fricke dosimeter serves as the foundation, several variations have been developed to enhance sensitivity, stability, and applicability in different contexts.

| Dosimeter Type | Core Principle & Composition | Advantages | Disadvantages |

| Fricke Dosimeter | Oxidation of Fe²⁺ to Fe³⁺ in an acidic aqueous solution of ferrous sulfate or ferrous ammonium sulfate.[1][2] | High accuracy and reliability, well-established standard, tissue-equivalent.[2][6] | Limited dose range (typically 5-400 Gy), sensitive to organic impurities.[1][7] |

| Super-Fricke Dosimeter | Fricke solution with the addition of a sensitizing agent, such as benzoic acid or sorbitol.[8][9] | Increased sensitivity, allowing for the measurement of lower doses.[8] | Dose response can be non-linear.[9] |

| Gel Dosimeters (e.g., Fricke Gel) | Fricke solution incorporated into a gel matrix, such as gelatin or polyvinyl alcohol (PVA).[4] | Allows for 3D dose distribution measurements, reduced diffusion of ferric ions.[4][10] | Potential for ion diffusion over time, can be toxic depending on the polymer used.[4] |

| Fricke-Xylenol Orange (FX) Dosimeters | Fricke solution with the addition of Xylenol Orange (XO) as a complexing agent and color indicator.[8] | Enhanced optical absorbance in the visible range, reduced ferric ion diffusion.[4] | The complex formation can be influenced by pH and other ions. |

| Ethanol-Chlorobenzene Dosimeter | A chemical dosimeter where the concentration of hydrochloric acid produced by the irradiation of a solution of chlorobenzene in ethanol is measured. While not directly a ferric ion dosimeter, it is a related chemical dosimetry technique. | Wide dose range. | The readout is based on conductivity changes, requiring specific instrumentation.[11] |

| Ferrous-Ferric Ion Exchange Dosimeter | Utilizes strong acid cation exchange resin beads where ferrous ions are exchanged and then oxidized to ferric ions upon irradiation.[12][13] | Offers a three-dimensional dosimetry system.[12] | The readout involves measuring spin-lattice relaxation times using NMR, which requires specialized equipment.[12][13] |

Quantitative Performance Data

The performance of a dosimeter is characterized by several key parameters, including its dose range, sensitivity, and stability. The following table summarizes typical performance data for various ferric ion-based dosimeters.

| Dosimeter Type | Dose Range (Gy) | Sensitivity | G-value (ions/100 eV) | Readout Method |

| Fricke Dosimeter | 5 - 400[1] | ~0.1% precision with a state-of-the-art spectrophotometer[1] | 15.5 - 15.7 for MeV photons[14] | UV-Vis Spectrophotometry (at 224 nm and 303 nm)[1][4] |

| Super-Fricke (Benzoic Acid) | 20 - 4000 mGy (0.02 - 4 Gy)[8] | Higher than standard Fricke, with a linear dose response in the specified range.[8] | Not explicitly stated, but higher than standard Fricke. | UV-Vis Spectrophotometry (with Xylenol Orange)[8] |

| Fricke Gel (PVA-GTA-MTB) | Up to at least 20 Gy | Dose response measured as a change in R1 (spin-lattice relaxation rate) or optical density.[15] | ~20 (without sucrose), ~24 (with sucrose)[15][16] | MRI (R1 mapping) or Spectrophotometry[15] |

| Ferrous-Ferric Ion Exchange | 0 - 100[12] | Linear R1 vs. dose response with slopes of 0.066 and 0.079 s⁻¹Gy⁻¹ for 0.5 and 1.0 mM Fe²⁺ concentrations, respectively.[12] | Not explicitly stated. | NMR Spectrometry (T1 relaxation time)[12] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible dosimetric measurements.

Protocol 1: Preparation and Readout of the Standard Fricke Dosimeter

1. Materials and Reagents:

-

Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O]

-

Sodium chloride (NaCl)

-

Sulfuric acid (H₂SO₄, concentrated)

-

High-purity water (e.g., triple distilled or deionized)

2. Preparation of the Dosimetric Solution (Standard Fricke Solution):

-

Prepare a 1 mM ferrous ammonium sulfate, 1 mM sodium chloride, and 0.4 M sulfuric acid solution.[7]

-

To prepare 1 liter of the solution:

-

Add 400 ml of high-purity water to a 1-liter volumetric flask.

-

Carefully add 22 ml of concentrated sulfuric acid to the water and mix.

-

Dissolve 0.392 g of ferrous ammonium sulfate and 0.058 g of sodium chloride in the acidic solution.

-

Add high-purity water to bring the final volume to 1 liter.

-

-

Ensure all glassware is meticulously cleaned to avoid organic contamination.[7]

3. Irradiation:

-

Fill clean glass or quartz vials with the Fricke solution.

-

Irradiate the samples to the desired dose.

4. Spectrophotometric Readout:

-

Use a UV-Visible spectrophotometer, preferably a high-performance model like a Cary 400.[1]

-

Allow the spectrophotometer to warm up for at least 2 hours for stable readings.[1]

-

Measure the absorbance of the irradiated solution at the absorption maxima of the ferric ion, which are 224 nm and 303 nm, against a non-irradiated Fricke solution as a blank.[1][4]

-

The change in optical density is directly proportional to the absorbed dose.

Figure 2: Experimental workflow for Fricke dosimetry.

Protocol 2: Preparation of a Ferrous-Methylthymol Blue-Polyvinyl Alcohol-Glutaraldehyde (Fricke-MTB-PVA-GTA) Gel Dosimeter

1. Materials and Reagents:

-

Polyvinyl alcohol (PVA)

-

Ferrous ammonium sulfate (FAS)

-

Sulfuric acid (SA)

-

Methylthymol blue (MTB) sodium salt

-

Glutaraldehyde (GTA)

-

Double-distilled water

2. Gel Preparation (Example Composition for 1 Liter):

-

Dissolve 5% w/v PVA in double-distilled water with heating and stirring.

-

After cooling, add the following components in order, ensuring each is fully dissolved before adding the next:

-

0.1 mM Ferrous ammonium sulfate

-

25 mM Sulfuric acid

-

0.1 mM Methylthymol blue

-

26.6 mM Glutaraldehyde

-

-

Pour the gel solution into molds or vials, avoiding the formation of air bubbles.

3. Irradiation:

-

Irradiate the gel dosimeter to the desired dose distribution.

4. Readout:

-

Optical Readout: Use a spectrophotometer or an optical scanner to measure the change in optical density at the appropriate wavelength for the Fe³⁺-MTB complex.

-

MRI Readout: Use a magnetic resonance imaging (MRI) scanner to measure the change in the spin-lattice relaxation rate (R1 = 1/T1), which is proportional to the ferric ion concentration.[10]

Figure 3: Workflow for Fricke gel dosimetry.

Applications in Research and Drug Development

The high accuracy and tissue equivalence of ferric ion-based dosimeters make them suitable for a range of applications in research and drug development:

-

Calibration of Irradiation Equipment: The Fricke dosimeter is often used as a standard for calibrating other dosimeters and irradiation sources due to its accuracy and reliability.[2]

-

Radiotherapy Dose Verification: Gel dosimeters can be used to measure three-dimensional dose distributions, which is crucial for verifying complex treatment plans in radiotherapy.[17]

-

Evaluation of Radioprotective Agents: The Fricke dosimeter can be used to assess the radioprotective potential of chemical compounds. The presence of a radioprotective agent will decrease the yield of ferric ions.[5][18]

-

Sterilization Dose Mapping: In the sterilization of medical devices and pharmaceuticals, ferric ion-based dosimeters can be used to map the dose distribution within the irradiation chamber to ensure all items receive the required dose.

-

Fundamental Radiation Chemistry Research: These dosimeters are valuable tools for studying the fundamental mechanisms of radiation-induced chemical reactions.

Conclusion

Ferric ion-based dosimeters, with the Fricke dosimeter as the archetypal example, represent a mature and highly reliable technology for radiation dosimetry. Their versatility, accuracy, and the continuous development of new formulations, such as gel and super-Fricke dosimeters, ensure their continued relevance in a wide array of scientific and industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for the effective application of these powerful analytical tools.

References

- 1. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Overview of Gel Dosimetry Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of the ferrous sulfate (Fricke) dosimeter for evaluating the radioprotective potential of cystamine: experiment and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Feasibility Study of Fricke Dosimetry as an Absorbed Dose to Water Standard for 192Ir HDR Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aapm.org [aapm.org]

- 8. Fricke gel dosimeter with improved sensitivity for low‐dose‐level measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hbni.ac.in [hbni.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ferrous-Ferric Ion exchange dosemeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. portal.research.lu.se [portal.research.lu.se]

- 17. Ferrous sulphate gel dosimetry and MRI for proton beam dose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Foundational Concepts of Radiochromic Gel Dosimetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of radiochromic gel dosimetry, a powerful technique for three-dimensional (3D) radiation dose measurement. This document details the fundamental concepts, chemical compositions, and dose-response mechanisms that underpin this technology. It also offers comprehensive experimental protocols for the fabrication, irradiation, and analysis of various radiochromic gels, supported by quantitative data for comparative evaluation.

Introduction to Radiochromic Gel Dosimetry

Radiochromic gel dosimetry is a chemical dosimetry method that utilizes radiation-sensitive gels to measure the absorbed dose of ionizing radiation in three dimensions.[1][2] Upon exposure to radiation, these gels undergo chemical changes that alter their optical properties, providing a visual and quantifiable representation of the dose distribution.[3] This technique is particularly valuable in complex radiotherapy applications like intensity-modulated radiation therapy (IMRT) and stereotactic radiosurgery, where steep dose gradients necessitate high-resolution 3D dose verification.[1][4]

The primary advantages of radiochromic gel dosimeters include their tissue equivalence, high spatial resolution, and ability to integrate dose over a 3D volume in a single measurement.[2][5] The dose information is typically extracted using imaging modalities such as magnetic resonance imaging (MRI) or optical computed tomography (optical CT).[1][2]

There are three main classes of gel dosimeters, each with a distinct dose-response mechanism:

-

Fricke Gel Dosimeters: These are based on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[2][6]

-

Polymer Gel Dosimeters: In these gels, radiation initiates the polymerization and cross-linking of monomers dispersed within a gel matrix.[1][7]

-

Leuco Dye-Based Radiochromic Gel Dosimeters: These gels contain colorless leuco dyes that transform into colored species upon irradiation.

Fundamental Principles and Chemical Mechanisms

The response of a radiochromic gel to radiation is governed by specific chemical reactions initiated by the radiolysis of water. The primary products of water radiolysis are free radicals such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). These highly reactive species then interact with the sensitive components of the gel to produce a measurable change.

Fricke Gel Dosimeters

The foundational principle of Fricke dosimetry is the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution.[6][8] The concentration of Fe³⁺ ions is directly proportional to the absorbed dose. To create a 3D dosimeter, this solution is incorporated into a gel matrix, typically gelatin or agarose, which spatially fixes the ions and allows for the measurement of dose distribution.[2][9]

The addition of a chelating agent, such as Xylenol Orange (XO), serves two purposes: it reduces the diffusion of the ferric ions, thereby preserving the spatial accuracy of the dose distribution, and it forms a colored complex with the Fe³⁺ ions, enabling spectrophotometric analysis through optical CT.[10]

References

- 1. Topical Review: Polymer gel dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-dimensional radiation dosimetry using polymer gel and solid radiochromic polymer: From basics to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] How to scan polymer gels with MRI? | Semantic Scholar [semanticscholar.org]

- 4. Application of Radiochromic Gel Dosimetry to Commissioning of a Megavoltage Research Linear Accelerator for Small-Field Animal Irradiation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Chemical Overview of Gel Dosimetry Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Fricke Gel Dosimeter Preparation

Introduction

Fricke gel dosimeters are chemical dosimeters used to measure absorbed radiation dose in three dimensions.[1][2] These dosimeters are tissue-equivalent, meaning their response to ionizing radiation is similar to that of human tissue, making them invaluable tools in radiotherapy for treatment plan verification.[3][4][5] The fundamental principle of the Fricke dosimeter is the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) within a gel matrix.[1][3][6][7] The concentration of ferric ions, which is proportional to the absorbed dose, can be measured using various imaging techniques, such as magnetic resonance imaging (MRI) or optical scanning with a spectrophotometer, often enhanced by the addition of a metal ion indicator like Xylenol Orange (XO).[1]

It is important to clarify that the standard mechanism involves the oxidation of Fe²⁺ to Fe³⁺. The term "reverse-Fricke" is not a standard term in dosimetry literature. This document will detail the preparation of the conventional and widely studied Fricke gel dosimeter.

Core Principles and Applications